8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
CAS No.: 935433-69-5
Cat. No.: VC15801550
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935433-69-5 |
|---|---|
| Molecular Formula | C13H8BrNOS |
| Molecular Weight | 306.18 g/mol |
| IUPAC Name | 3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one |
| Standard InChI | InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16) |
| Standard InChI Key | AAPNIRAAONEABN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br |
Introduction
8-Bromodibenzo[B,F] thiazepin-11(10H)-one is a brominated derivative of the dibenzothiazepine class, structurally characterized by a fused tricyclic system with a sulfur and nitrogen heteroatom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and role as a synthetic intermediate. Below is a comprehensive analysis of its properties, synthesis, and research significance.
Synthesis and Structural Analogues
Key Synthetic Routes
The synthesis of dibenzothiazepine derivatives typically involves:
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Nucleophilic substitution: Reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous medium.
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Nitro group reduction: Using heterogeneous metal catalysts (e.g., palladium on carbon).
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Cyclization: Direct ring closure without carboxylic acid activation, often facilitated by polyphosphoric acid .
For the brominated analogue, bromine is likely introduced via electrophilic aromatic substitution or through intermediate halogenation steps.
Structural Comparison with Analogues
Biological and Pharmacological Relevance
Neuropharmacological Activity
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Receptor Interactions: The compound exhibits binding affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, similar to quetiapine, an atypical antipsychotic. Bromination may enhance selectivity for specific receptor subtypes .
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Impurity Profiling: Identified as a process-related impurity in quetiapine synthesis, necessitating rigorous analytical control during pharmaceutical manufacturing.
Applications in Research
Medicinal Chemistry
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Drug Discovery: Serves as a scaffold for developing novel neuropsychiatric agents with improved metabolic stability and reduced off-target effects .
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Structure-Activity Relationship (SAR) Studies: The bromine atom’s impact on pharmacokinetics and receptor binding is a focus for optimizing therapeutic index.
Analytical and Industrial Use
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